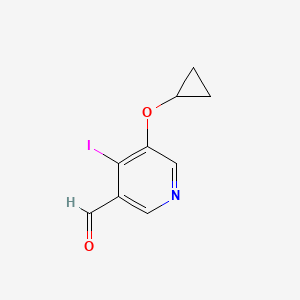
1-(6-Methoxy-naphthalen-2-yl)-butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyryl-6-methoxy-naphthalin is an organic compound with the molecular formula C15H16O2 It is a derivative of naphthalene, characterized by the presence of a butyryl group at the 2-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyryl-6-methoxy-naphthalin typically involves the acylation of 6-methoxy-naphthalene. One common method is the Friedel-Crafts acylation, where 6-methoxy-naphthalene reacts with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of 2-Butyryl-6-methoxy-naphthalin follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Butyryl-6-methoxy-naphthalin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butyryl group to a butyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be employed.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields the corresponding butyl derivative.
Substitution: Results in various substituted naphthalene derivatives.
Scientific Research Applications
2-Butyryl-6-methoxy-naphthalin has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive naphthalene derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Butyryl-6-methoxy-naphthalin is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The butyryl group may facilitate binding to specific sites, while the methoxy group can influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
2-Acetyl-6-methoxy-naphthalene: Similar structure but with an acetyl group instead of a butyryl group.
2-Butyryl-naphthalene: Lacks the methoxy group, affecting its reactivity and applications.
6-Methoxy-naphthalene: Lacks the butyryl group, making it less versatile in certain reactions.
Uniqueness: 2-Butyryl-6-methoxy-naphthalin is unique due to the presence of both the butyryl and methoxy groups, which confer distinct chemical and physical properties. This dual functionality makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)butan-1-one |
InChI |
InChI=1S/C15H16O2/c1-3-4-15(16)13-6-5-12-10-14(17-2)8-7-11(12)9-13/h5-10H,3-4H2,1-2H3 |
InChI Key |
IVUNPOOFNUBEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide](/img/structure/B14812527.png)


![4-[(2E)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B14812535.png)
![N-cyclohexyl-2-[methyl(phenylacetyl)amino]benzamide](/img/structure/B14812543.png)

![3-(2,4-dimethoxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14812558.png)



![dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate](/img/structure/B14812581.png)
